tert-Butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-11(2,3)15-10(14)13-7-9-5-4-8(6-12)16-9/h4-5H,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUXBZDPVIIKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(S1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate involves several steps. One common method includes the reaction of an intermediate compound with zinc cyanide (ZnCN) in the presence of tris(dibenzylideneacetone)dipalladium(0) and 1,1’-bis(diphenylphosphino)ferrocene in N,N-dimethylformamide (DMF) at 125°C under an inert atmosphere. The reaction mixture is then cooled, diluted with water and ethyl acetate (EtOAc), and purified to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring cost-effectiveness and efficiency in production.
Chemical Reactions Analysis
Reactivity of the Carbamate Group
The tert-butyl carbamate group is stable under mild conditions but cleaved under acidic or basic hydrolysis :
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Acidic Deprotection : Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, yielding the free amine .
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Basic Hydrolysis : NaOH or LiOH generates the corresponding urea or amine derivatives .
Example Reaction :
Kinetic Data :
| Condition | Time (h) | Efficiency | Source |
|---|---|---|---|
| TFA (20% in DCM) | 1–2 | >90% | |
| HCl (4M in dioxane) | 4 | 85% |
Nitrile Reactivity
The cyanothiophene group participates in:
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Hydrolysis : Catalyzed by H₂SO₄ or HCl, yielding the corresponding amide or carboxylic acid .
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Nucleophilic Additions : Reacts with Grignard reagents or organozinc species to form ketones or amines .
Example Pathway :
Thiophene Ring Modifications
The electron-deficient thiophene undergoes:
-
Electrophilic Substitution : Halogenation or sulfonation at the 3- or 4-positions .
-
Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (Pd catalysis) .
Reported Yields :
| Reaction Type | Product | Yield | Source |
|---|---|---|---|
| Bromination (NBS) | 5-Cyano-3-bromothiophene | 65% | |
| Suzuki Coupling | Biaryl derivatives | 50–80% |
Stability and Handling
Comparative Reactivity Table
Scientific Research Applications
GSK-3β Inhibition
One of the notable applications of tert-Butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate is in the development of inhibitors for glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in numerous neurodegenerative diseases and has been a target for therapeutic intervention. Research indicates that derivatives based on this compound exhibit significant inhibitory activity against GSK-3β, which could lead to potential treatments for conditions such as Alzheimer's disease and bipolar disorder .
Synthesis of Bioactive Compounds
The compound serves as a building block in the synthesis of various bioactive molecules. For instance, it has been utilized in the cyclization reactions to produce substituted quinazoline derivatives, which are precursors to several important pharmaceuticals including alfuzosin and doxazosin. These reactions typically occur under mild conditions and yield high purity products, making them suitable for further medicinal development .
Reaction Mechanisms
The synthesis of this compound can be achieved through various reaction pathways involving carbamate formation. The compound can be synthesized via the reaction of 5-cyanothiophen-2-carboxylic acid derivatives with tert-butyl isocyanate under appropriate conditions. This method highlights the versatility of the compound in synthetic organic chemistry, allowing for modifications that can lead to a library of related compounds .
Case Studies in Synthesis
In a recent study, researchers successfully synthesized a series of thiophene-based carbamates using this compound as a key intermediate. The study demonstrated that varying substituents on the thiophene ring could significantly alter biological activity, emphasizing the importance of structural diversity in drug design .
Cytotoxicity Assessments
A critical aspect of evaluating new compounds is assessing their cytotoxicity. Studies have shown that derivatives of this compound exhibit selective cytotoxic effects on various cancer cell lines while maintaining low toxicity in normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Neuroprotective Effects
In addition to its role as a GSK-3β inhibitor, this compound has been investigated for its neuroprotective properties. Experimental data indicate that it may reduce oxidative stress in neuronal cells, potentially offering protective benefits against neuroinflammation and neuronal cell death .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- tert-Butyl (5-bromothiophen-2-yl)carbamate (CAS: 943321-89-9): Substituent: Bromine at the 5-position of thiophene. Molecular weight: 278.17 g/mol (vs. 239.29 g/mol for the cyano analog). Bromine’s electron-withdrawing nature enhances electrophilic substitution reactivity, making it useful in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- tert-Butyl N-(thiophen-2-yl)carbamate (CAS: Unspecified): No substituent on the thiophene ring. Simpler structure with lower molecular weight (199.27 g/mol) and reduced steric hindrance, facilitating crystal packing via N–H⋯O hydrogen bonds .
Heterocycle Variation
- tert-Butyl ((5-cyanothiazol-2-yl)methyl)carbamate (CAS: 232612-30-5): Replaces thiophene with a thiazole ring, introducing an additional nitrogen atom. Molecular formula: C₁₀H₁₃N₃O₂S (same as the thiophene analog), but distinct electronic properties due to thiazole’s aromaticity and basicity, influencing ligand-metal interactions .
Physicochemical and Structural Properties
- Crystallography: tert-Butyl N-(thiophen-2-yl)carbamate exhibits intramolecular C–H⋯O interactions and a one-dimensional chain structure via N–H⋯O hydrogen bonding .
- Steric Effects: tert-Butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate (CAS: 1090429-01-8) incorporates a cyclopropane ring, increasing steric bulk and limiting conformational flexibility compared to the methylene-linked cyano derivative .
Biological Activity
tert-Butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate, with the CAS number 302341-67-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.
The molecular formula of this compound is CHNOS, with a molecular weight of 238.306 g/mol. The structure includes a tert-butyl group and a thiophene ring substituted with a cyano group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 238.306 g/mol |
| CAS Number | 302341-67-9 |
| SMILES | CC(C)(C)OC(=O)NCc1ccc(C#N)s1 |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor in different biological pathways.
Inhibition Studies
- GSK-3β Inhibition : Research has indicated that compounds similar to this compound exhibit inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which is implicated in several diseases, including cancer and Alzheimer's disease. The compound's structure suggests it may interact with the ATP-binding site of GSK-3β, although specific data on this compound's efficacy is limited .
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by inducing apoptosis in cancer cells. This effect could be linked to its ability to modulate signaling pathways involved in cell survival and proliferation .
Case Studies
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that derivatives of carbamate compounds can inhibit cell growth significantly. For instance, a study demonstrated that related compounds led to a dose-dependent decrease in cell viability in human leukemia cells .
- Animal Models : Animal studies evaluating the pharmacokinetics and toxicity of similar compounds indicate that modifications in the carbamate structure can enhance bioavailability and reduce toxicity, suggesting that this compound could be optimized for better therapeutic outcomes .
The proposed mechanism of action for this compound involves the modulation of key enzymes and signaling pathways. The presence of the thiophene ring and cyano group may facilitate interactions with biological targets through hydrogen bonding or π-stacking interactions.
Q & A
Q. What are the most effective synthetic routes for tert-Butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate?
A common approach involves Boc (tert-butoxycarbonyl) protection strategies . For example, the Curtius rearrangement (using thiophene-2-carbonyl azide and tert-butyl alcohol) can yield carbamate derivatives . Alternatively, coupling 5-cyanothiophen-2-ylmethylamine with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., DMAP, DCM) provides high yields. Reaction monitoring via TLC or in situ IR spectroscopy ensures completion .
Q. What purification methods are optimal for isolating this compound?
Flash column chromatography (using gradients of ethyl acetate in hexane) is standard for removing unreacted starting materials. For crystalline derivatives, recrystallization from toluene or ethanol at low temperatures (-30°C) enhances purity, as demonstrated in analogous thiophene-carbamate syntheses . Post-purification analysis via HPLC (C18 column, acetonitrile/water mobile phase) confirms >95% purity.
Q. Which characterization techniques are critical for structural confirmation?
- NMR : ¹H/¹³C NMR identifies key groups (e.g., tert-butyl singlet at ~1.4 ppm, thiophene protons at 6.5–7.5 ppm, and nitrile carbon at ~115 ppm).
- X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing, leveraging SHELX programs for refinement .
- HRMS : Validates molecular weight (expected [M+H]⁺ for C₁₂H₁₅N₂O₂S: 263.0856).
Advanced Research Questions
Q. How to resolve contradictory spectral data (e.g., unexpected NMR peaks)?
Contradictions may arise from rotamers (due to restricted rotation in the carbamate group) or residual solvents . Use variable-temperature NMR (e.g., 25°C to 60°C) to differentiate dynamic processes. For persistent issues, X-ray crystallography provides unambiguous structural confirmation, as seen in analogous carbamates . Alternatively, 2D NMR (COSY, HSQC) clarifies connectivity .
Q. How can this compound be functionalized for cross-coupling reactions?
The nitrile group enables Sonogashira coupling (with terminal alkynes) or reduction to amines (via H₂/Pd-C). For Suzuki-Miyaura coupling, replace the nitrile with a boronate ester (e.g., via Miyaura borylation), as demonstrated in thiophene-boronate derivatives . Optimize conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to retain the tert-butyl carbamate group.
Q. What computational methods predict its reactivity in nucleophilic environments?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:
- The nitrile’s electron-withdrawing nature increases electrophilicity at the thiophene ring.
- Frontier molecular orbitals (HOMO/LUMO) predict sites for electrophilic attack (e.g., C-4 on thiophene). Validate with experimental kinetic studies (e.g., reaction with Grignard reagents).
Q. How does its stability vary under acidic/basic conditions?
The tert-butyl carbamate group is acid-labile (cleaved with TFA/DCM) but stable to mild bases (e.g., NaHCO₃). Under strong basic conditions (pH >12), the nitrile may hydrolyze to an amide. Monitor stability via accelerated degradation studies (40°C, 75% RH) with HPLC tracking .
Q. How does its reactivity compare to non-cyanated analogs (e.g., tert-butyl thiophen-2-ylmethyl carbamate)?
The cyano group significantly alters reactivity:
- Enhances electrophilic substitution on the thiophene ring (e.g., bromination occurs at C-4 instead of C-5).
- Reduces nucleophilicity of the methylene NH group, delaying Boc deprotection. Comparative kinetic studies (e.g., hydrolysis rates in HCl/MeOH) quantify these effects .
Methodological Guidance for Research Design
- Controlled experiments : Always include analogs (e.g., nitrile-free or Boc-deprotected derivatives) to isolate the impact of functional groups.
- Data validation : Cross-reference spectral data with PubChem entries (e.g., CID 58169560 for boronate analogs) and crystallographic databases (CCDC) .
- Safety protocols : Use fume hoods for nitrile handling and inert atmospheres (N₂/Ar) for moisture-sensitive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
